molecular formula C10H13NO2S B14852971 3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide

3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide

Cat. No.: B14852971
M. Wt: 211.28 g/mol
InChI Key: SXOUZMQHJIJJJW-UHFFFAOYSA-N
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Description

3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzamide, characterized by the presence of a hydroxyl group, a dimethylamino group, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-hydroxybenzoic acid.

    Amidation: The carboxyl group of 3-hydroxybenzoic acid is converted to an amide using N,N-dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thiomethylation: The hydroxyl group is then substituted with a methylthio group using methylthiolating agents like methyl iodide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide undergoes several types of chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methyl iodide, sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide involves its interaction with specific molecular targets. The hydroxyl and methylthio groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N,N-dimethyl-5-(methylthio)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for certain applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

3-hydroxy-N,N-dimethyl-5-methylsulfanylbenzamide

InChI

InChI=1S/C10H13NO2S/c1-11(2)10(13)7-4-8(12)6-9(5-7)14-3/h4-6,12H,1-3H3

InChI Key

SXOUZMQHJIJJJW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)SC)O

Origin of Product

United States

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